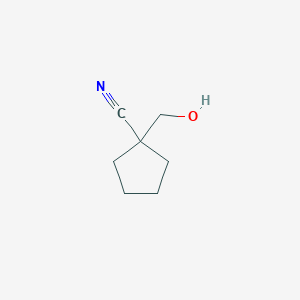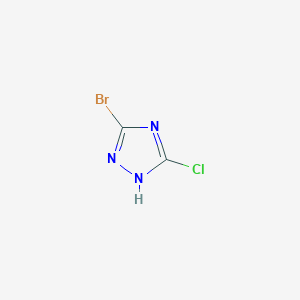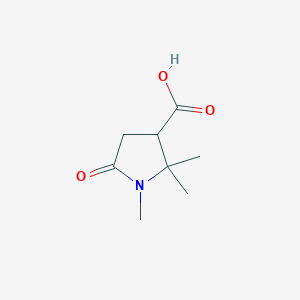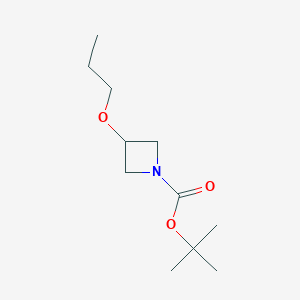
4-(2-Iodophenoxy)piperidine
Overview
Description
4-(2-Iodophenoxy)piperidine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol. This compound is characterized by the presence of an iodine atom attached to the second position of a phenyl ring, which is further connected to a piperidine ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Piperine
Antioxidant
Piperine inhibits free radicals, contributing to its protective effects . It modulates inflammatory pathways, potentially through NF-κB inhibition.Bioavailability Enhancement
Piperine enhances the absorption of co-administered compounds by inhibiting drug-metabolizing enzymes .Other Effects
Anti-apoptotic, immunomodulatory, and hepatoprotective properties .Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodophenoxy)piperidine typically involves the reaction of 2-iodophenol with piperidine in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation. The reaction can be carried out using a solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatographic techniques and spectroscopy, are employed to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Iodophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound-2-one.
Reduction: Reduction reactions can produce this compound-2-ol.
Substitution: Substitution reactions can result in the formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-(2-Iodophenoxy)piperidine is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-(2-Iodophenoxy)piperidine is similar to other compounds such as 4-(2-bromophenoxy)piperidine and 4-(2-chlorophenoxy)piperidine. These compounds differ in the halogen atom attached to the phenyl ring, which can influence their reactivity and biological activity
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic compounds and the development of new drugs. Further research and development of this compound may lead to new discoveries and advancements in various fields.
Properties
IUPAC Name |
4-(2-iodophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPONZFYXJHBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)






![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)


